2-Amino-2,2-dicyclopropylacetonitrile
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Overview
Description
2-Amino-2,2-dicyclopropylacetonitrile is a compound characterized by the presence of a cyclopropane ring, an acetonitrile group, and an alpha-amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2,2-dicyclopropylacetonitrile typically involves the reaction of cyclopropyl ketones with suitable amination reagents. One common method includes the use of diazoketone carbene donor reagents in the presence of engineered enzymes to achieve high stereoselectivity . Another approach involves the use of 3-bromo-neopentyl alcohol, which undergoes a series of reactions including reflux with zinc powder and a basic catalyst, followed by a displacement reaction with cyanide under alkaline conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The process typically involves fewer synthetic steps, high yield, and high purity of the target product. The use of readily available raw materials and environmentally friendly post-processing steps makes it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,2-dicyclopropylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
Major products formed from these reactions include cyclopropyl ketones, primary amines, and various substituted derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
2-Amino-2,2-dicyclopropylacetonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and chiral compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is employed in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 2-Amino-2,2-dicyclopropylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring imposes conformational rigidity, enhancing its binding affinity to target proteins. This structural feature also increases the metabolic stability of the compound, extending its therapeutic action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other alpha-amino ketones, esters, and nitriles, such as alpha-amino-alpha-cyclopropyl ketones and alpha-amino-alpha-cyclopropyl esters .
Uniqueness
2-Amino-2,2-dicyclopropylacetonitrile is unique due to its combination of a cyclopropane ring and an acetonitrile group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-2,2-dicyclopropylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-8(10,6-1-2-6)7-3-4-7/h6-7H,1-4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBIWUWHJXWUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)(C2CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752922-40-0 |
Source
|
Record name | 2-amino-2,2-dicyclopropylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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